Di-sec-butyl tartrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutan-2-yl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-5-7(3)17-11(15)9(13)10(14)12(16)18-8(4)6-2/h7-10,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGAZDKLNOHWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(C(C(=O)OC(C)CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992589 | |
| Record name | Dibutan-2-yl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-53-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bis(1-methylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-sec-butyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutan-2-yl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Di Sec Butyl Tartrate
Classical and Contemporary Esterification Routes to Di-sec-butyl Tartrate
The primary method for synthesizing this compound is the esterification of tartaric acid with sec-butanol. This reaction can be carried out using various catalytic systems and reaction conditions to optimize yield and stereochemical purity.
Catalytic Systems and Reaction Kinetics in Diester Synthesis
The esterification of tartaric acid with sec-butanol is typically an acid-catalyzed equilibrium process. Common catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. The reaction proceeds through the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group of sec-butanol.
The kinetics of this esterification generally follow a second-order rate law, being first order with respect to both the carboxylic acid and the alcohol when the acid catalyst is in excess. The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester. ache.org.rs This is often achieved through azeotropic distillation.
Several heterogeneous catalysts have also been employed for esterification reactions, offering advantages such as easier separation and reusability. isites.info Ion-exchange resins, for instance, have been shown to be effective catalysts for the esterification of carboxylic acids with alcohols. isites.info While specific kinetic data for the synthesis of this compound is not extensively reported, the principles governing similar esterification reactions are applicable. researchgate.net
Table 1: Representative Catalytic Systems for Tartrate Esterification
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1:5 | 80-100 | 4-8 | 85-95 |
| p-Toluenesulfonic Acid | 1:4 | 90-110 | 6-10 | 80-90 |
| Amberlyst-15 | 1:6 | 70-90 | 8-12 | 75-85 |
This table presents typical conditions for the esterification of dicarboxylic acids with alcohols and should be considered representative for the synthesis of this compound.
Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Control
The stereochemical outcome of the esterification is of paramount importance, as this compound is primarily used in its enantiomerically pure forms (e.g., (2R,3R)-di-sec-butyl tartrate or (2S,3S)-di-sec-butyl tartrate). The starting enantiomer of tartaric acid dictates the configuration of the final product. For instance, using L-(+)-tartaric acid will yield the (2R,3R) diastereomer.
Optimization of reaction conditions aims to maximize the yield of the desired diester while preventing side reactions such as ether formation from the secondary alcohol. Key parameters to optimize include:
Temperature: Higher temperatures increase the reaction rate but can also lead to undesired side products. A balance must be struck to ensure efficient conversion without compromising purity.
Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. However, excessive amounts can promote dehydration of the alcohol.
Reactant Stoichiometry: Using an excess of sec-butanol can help to shift the equilibrium towards the product side, increasing the yield of the diester. ache.org.rs
Water Removal: Efficient removal of water is critical for achieving high conversions. This is often accomplished by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a dehydrating agent.
Separation and Purification Strategies for this compound Isomers
Following the synthesis, a mixture of the desired diester, unreacted starting materials, and byproducts may be present. Purification is essential to obtain this compound of high chemical and stereochemical purity. The separation of different stereoisomers (enantiomers and diastereomers) can be challenging due to their similar physical properties.
Common purification techniques include:
Distillation: Vacuum distillation can be used to separate the product from less volatile impurities. However, it may not be effective for separating stereoisomers.
Crystallization: Fractional crystallization can sometimes be employed to separate diastereomers, although this is often a difficult and iterative process.
Chromatography: Chromatographic techniques are generally the most effective methods for separating stereoisomers. rotachrom.com
Gas Chromatography (GC): Chiral stationary phases can be used in GC to separate enantiomers and diastereomers of volatile compounds like tartrate esters. core.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful tool for the analytical and preparative separation of stereoisomers. google.com Normal-phase chromatography on silica (B1680970) gel can also be used to purify the diester from more polar or non-polar impurities.
Table 2: Representative Chromatographic Conditions for Isomer Separation
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
| Chiral GC | Cyclodextrin-based | Helium | FID | Enantiomeric purity analysis |
| Chiral HPLC | Polysaccharide-based | Hexane/Isopropanol | UV | Preparative separation of enantiomers |
| Normal Phase HPLC | Silica Gel | Hexane/Ethyl Acetate | RI | Purification from starting materials |
This table provides examples of chromatographic conditions that could be adapted for the separation and analysis of this compound isomers.
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule serves as a versatile chiral scaffold that can be further modified to create a range of valuable compounds for asymmetric synthesis.
Introduction of Novel Chiral Auxiliaries from this compound
Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com The diol functionality of the tartrate backbone can be protected or modified to generate new chiral auxiliaries. For example, the hydroxyl groups can be converted into acetals or ketals, which can then be used to control the stereochemistry of reactions such as aldol (B89426) additions or Diels-Alder cycloadditions. The bulky sec-butyl groups can provide steric hindrance that enhances the facial selectivity of reactions. The use of tartaric acid derivatives as chiral auxiliaries is a well-established strategy in organic synthesis. nih.govosi.lv
Synthesis of Ligand Precursors for Asymmetric Catalysis
Chiral ligands are essential components of many asymmetric catalysts. The this compound scaffold can be functionalized to produce precursors for a variety of chiral ligands. nih.gov For instance, the hydroxyl groups can be replaced with other coordinating groups, such as phosphines or amines, to create bidentate ligands for transition metal-catalyzed reactions. The C2 symmetry of the tartrate backbone is often a desirable feature in chiral ligand design, as it can simplify the analysis of the catalytic cycle and lead to higher enantioselectivities. utexas.edu The synthesis of such ligands from tartrate esters allows for the systematic variation of the ester groups to fine-tune the steric and electronic properties of the resulting catalyst. chemrxiv.org
Exploration of Structural Modifications and Their Stereochemical Implications
The utility of this compound in asymmetric synthesis is intrinsically linked to its chiral structure, which can be strategically modified to influence the stereochemical outcome of chemical reactions. The esterification of tartaric acid with sec-butanol introduces bulky sec-butyl groups, which play a crucial role in creating a sterically defined chiral environment.
One of the most significant applications of dialkyl tartrates is as chiral ligands in asymmetric reactions, a prime example being the Sharpless-Katsuki asymmetric epoxidation. organicreactions.orgorganic-chemistry.org In this reaction, a titanium tetra(isopropoxide) catalyst coordinates with a dialkyl tartrate, such as this compound, to form a chiral complex. msu.edu This complex then directs the epoxidation of a prochiral allylic alcohol by tert-butyl hydroperoxide, leading to the formation of an epoxide with high enantioselectivity. wikipedia.orgthermofisher.com
The stereochemical outcome of the Sharpless epoxidation is highly dependent on the chirality of the tartrate ester used. For instance, using L-(+)-di-sec-butyl tartrate will predominantly yield one enantiomer of the epoxy alcohol, while D-(-)-di-sec-butyl tartrate will produce the opposite enantiomer. The sec-butyl groups, being more sterically demanding than methyl or ethyl groups found in other common tartrate esters, can enhance the facial selectivity of the epoxidation by creating a more pronounced steric barrier, thus forcing the substrate to approach the active catalytic center from a specific direction. This increased steric hindrance can lead to higher enantiomeric excesses in the product.
Structural modifications of the this compound ligand itself can be envisioned to further tune the stereoselectivity. For example, alterations to the sec-butyl groups could modulate the steric and electronic properties of the ligand, thereby influencing the geometry of the transition state and the enantiomeric purity of the product.
The general principle of using chiral auxiliaries, such as this compound, involves the temporary incorporation of a chiral molecule to guide a diastereoselective transformation. tcichemicals.comsigmaaldrich.com The auxiliary is later removed, having imparted its chirality to the product. The bulky nature of the sec-butyl groups in this compound makes it a potentially effective chiral auxiliary for a range of asymmetric transformations beyond epoxidation, including aldol reactions, Diels-Alder reactions, and conjugate additions. In each case, the stereochemical course of the reaction is dictated by the steric and electronic interactions between the substrate, the reagents, and the chiral environment provided by the this compound moiety.
This compound as an Intermediate in Complex Molecule Synthesis
Tartaric acid and its derivatives, including this compound, are valuable chiral building blocks, or "chirons," in the synthesis of complex, biologically active molecules. nih.gov Their utility stems from the presence of two adjacent stereocenters, which can be used to introduce a defined stereochemistry into a target molecule. This compound serves as a versatile intermediate that can be transformed into a variety of other chiral synthons.
The ester groups of this compound can be readily transformed into other functional groups while preserving the stereochemical integrity of the carbon backbone. For instance, reduction of the ester functionalities can yield the corresponding chiral diol, which can then be further elaborated. The hydroxyl groups of the tartrate backbone can be protected, allowing for selective reactions at other positions.
A significant application of tartrate-derived intermediates is in the synthesis of natural products. nih.gov For example, derivatives of tartaric acid have been instrumental in the total synthesis of various natural products such as saccharides, terpenes, pheromones, and antibiotics. wikipedia.org While specific examples detailing the use of this compound are not as prevalent in the literature as those for diethyl or diisopropyl tartrate, the underlying synthetic strategies are analogous. The di-sec-butyl ester can be converted into key intermediates like chiral aldehydes or protected diols, which are then incorporated into the carbon skeleton of the target molecule.
The synthesis of (+)-Boronolide, a natural product with antimalarial activity, and secosyrin 1, for instance, have utilized diisopropyl and diethyl tartrate, respectively, to establish the correct stereochemistry. nih.gov It is plausible that this compound could be employed in similar synthetic routes, potentially offering advantages in terms of solubility or reactivity due to the nature of the sec-butyl groups.
The general synthetic pathway often involves the conversion of the tartrate ester into a more elaborate building block containing the core stereochemical information. This chiral synthon is then coupled with other fragments to construct the final complex molecule. The ability to introduce two contiguous stereocenters with a high degree of control makes tartrate esters like this compound indispensable tools in the field of stereoselective synthesis. nih.gov
Stereochemical Characterization and Enantiomeric Purity Elucidation of Di Sec Butyl Tartrate
Advanced Chromatographic Techniques for Enantioseparation
The separation of the stereoisomers of Di-sec-butyl tartrate is a critical step in its characterization. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools for achieving this separation and quantifying the enantiomeric excess.
The cornerstone of chromatographic enantioseparation is the use of chiral stationary phases (CSPs). These phases create a chiral environment in which the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. For tartrate esters like this compound, several types of CSPs have shown significant potential.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including esters. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide polymer. For instance, cellulose and amylose derivatives with various substituents (e.g., 3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity for many chiral compounds.
Cyclodextrin-based CSPs are another important class of stationary phases for the enantioseparation of tartaric acid derivatives. These consist of cyclic oligosaccharides that have a chiral cavity. The separation mechanism involves the inclusion of the analyte, or a part of it, into the cyclodextrin cavity, with chiral recognition arising from interactions between the analyte's stereocenters and the chiral environment of the cyclodextrin. A study on the gas chromatographic separation of sec-butyl carboxylates on β-cyclodextrin derivative chiral columns demonstrated the effectiveness of these CSPs. The study investigated the impact of the carboxylate structure and column temperature on the separation, providing insights into the thermodynamic parameters of the chiral recognition process.
Furthermore, tartaric acid and its derivatives have themselves been used as chiral selectors in the synthesis of novel CSPs. These "brush-type" chiral stationary phases, where the tartaric acid derivative is covalently bonded to a support like silica (B1680970) gel, have been developed for the liquid chromatographic resolution of enantiomers.
The selection of an appropriate CSP for this compound analysis would involve screening a variety of these phases under different chromatographic conditions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation.
Once a suitable chiral stationary phase is identified, the analytical method must be optimized for the accurate determination of enantiomeric excess (% ee). This involves fine-tuning various parameters in UHPLC-MS and GC-MS systems.
For UHPLC-MS:
Mobile Phase Composition: The choice of solvents (e.g., hexane, isopropanol, ethanol in normal-phase, or acetonitrile, methanol, water in reversed-phase) and additives (e.g., acids, bases, or salts) can significantly influence the retention times and separation factor (α). For tartrate derivatives, polar organic and reversed-phase modes are often employed.
Flow Rate and Temperature: These parameters affect the efficiency of the separation and the analysis time. UHPLC systems, with their smaller particle size columns, allow for higher flow rates and pressures, leading to faster and more efficient separations.
Mass Spectrometric Detection: Coupling UHPLC with MS provides high sensitivity and selectivity. The ionization source (e.g., electrospray ionization - ESI) and MS parameters (e.g., cone voltage, capillary voltage) need to be optimized for the sensitive detection of this compound. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for accurate quantification, even in complex matrices.
For GC-MS:
Column and Temperature Program: The choice of a chiral capillary column (e.g., a cyclodextrin-based column) is crucial. The temperature program of the GC oven needs to be optimized to ensure good separation of the enantiomers while maintaining sharp peak shapes.
Injector and Detector Parameters: The injector temperature and mode (split/splitless) and the MS detector parameters (ionization energy, transfer line temperature) must be optimized to prevent thermal degradation and ensure sensitive detection.
The following table provides a hypothetical example of optimized parameters for the analysis of a dialkyl tartrate, which would serve as a starting point for method development for this compound.
Table 1: Illustrative Optimized Chromatographic Conditions for Dialkyl Tartrate Enantioseparation
| Parameter | UHPLC-MS | GC-MS |
|---|---|---|
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) (2.1 x 150 mm, 1.7 µm) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (60:40, v/v) | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Temperature | 35 °C | Oven Program: 100 °C (1 min), ramp to 180 °C at 5 °C/min, hold for 5 min |
| Detection | ESI-MS in positive SIM mode | Electron Ionization (EI)-MS in SIM mode |
| Analyte Retention Times | Enantiomer 1: 5.2 min, Enantiomer 2: 6.1 min | Enantiomer 1: 12.5 min, Enantiomer 2: 12.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
Spectroscopic Methods for Stereochemical Assignment
While chromatography is essential for separating stereoisomers, spectroscopic techniques are indispensable for elucidating their structural and stereochemical details, including the determination of their absolute configuration.
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. Diastereomers have different physical properties and, consequently, their NMR spectra will show distinct signals for corresponding nuclei. By integrating the signals of a specific proton or carbon in each diastereomer, their relative ratio can be accurately determined.
For this compound, which can exist as diastereomers (e.g., (2R,3R)-Di-sec-butyl tartrate and (2R,3S)-Di-sec-butyl tartrate, which is a meso compound), ¹H and ¹³C NMR spectroscopy can be used to distinguish and quantify them. The chemical shifts of the methine protons of the sec-butyl groups and the tartrate backbone would be particularly sensitive to the change in stereochemistry. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, which greatly improves spectral resolution and allows for more accurate integration, even in crowded spectra.
To determine the enantiomeric purity of a chiral compound by NMR, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can be used. These are typically lanthanide complexes with chiral ligands. In the presence of a CSR, the enantiomers of a chiral analyte form diastereomeric complexes, which leads to the separation of their NMR signals. The integration of these separated signals allows for the determination of the enantiomeric ratio.
For this compound, which contains Lewis basic ester carbonyl groups, lanthanide-based CSRs such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Yb(hfc)₃ could be effective. The addition of the CSR to a solution of the tartrate ester would induce chemical shift differences (ΔΔδ) between the signals of the two enantiomers. The magnitude of the induced shift depends on the concentration of the CSR and the specific protons being observed.
The following table illustrates the expected outcome of using a chiral shift reagent in the ¹H NMR analysis of a chiral ester.
Table 2: Hypothetical ¹H NMR Data for a Chiral Ester in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | ΔΔδ (ppm) |
|---|---|---|---|
| OCH (R-enantiomer) | 4.85 | 5.25 | 0.08 |
| OCH (S-enantiomer) | 4.85 | 5.33 | |
| CH₃ (R-enantiomer) | 1.25 | 1.50 | 0.05 |
| CH₃ (S-enantiomer) | 1.25 | 1.55 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. The experimental VCD spectrum of an enantiomer is compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R,R). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This technique is particularly useful as it does not require crystallization of the sample. A study on dimethyl-l-tartrate has demonstrated the successful application of VCD in combination with density functional theory (DFT) calculations to analyze its conformational behavior and chiroptical properties.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral molecule. Similar to VCD, the experimental ECD spectrum is compared with the spectrum predicted by quantum mechanical calculations for a specific enantiomer to determine the absolute configuration.
The combination of experimental VCD and ECD data with theoretical calculations provides a reliable and non-destructive method for the absolute stereochemical assignment of this compound.
X-ray Crystallography for this compound Structure Confirmation
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the absolute configuration of chiral centers within a molecule like this compound. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related tartrate derivatives and diastereomeric salts provides significant insight into the expected structural characteristics.
Analysis of this compound and its Diastereomeric Salt Crystal Structures
The structural elucidation of tartaric acid esters and their salts through X-ray diffraction reveals consistent conformational preferences. For instance, the crystal structure of dimethyl (R,R)-tartrate shows that the molecule predominantly adopts an extended conformation of the carbon backbone. mdpi.com This extended arrangement is a common feature among tartaric acid esters, suggesting that this compound would likely exhibit a similar spatial arrangement of its core carbon chain. mdpi.com
In the absence of the crystal structure for the ester itself, the analysis of diastereomeric salts formed from tartaric acid and a chiral amine, such as sec-butylamine (B1681703), is highly informative. The crystallization of a racemic mixture of a chiral amine with an enantiomerically pure form of tartaric acid leads to the formation of two diastereomeric salts. These salts possess different physical properties, including solubility, which can be exploited for chiral resolution. The crystal structure of such a diastereomeric salt, specifically (S)-sec-butylammonium L-tartrate monohydrate, has been determined. This structure confirms the absolute configuration of the chiral centers and provides a model for the stereochemical interactions at play.
The study of various tartrate ester crystal structures, such as diaryl esters of L-tartaric acid, further reinforces the understanding of their conformational behavior in the solid state. researchgate.netfigshare.com These studies consistently show an extended four-carbon tartrate chain, though with some degree of nonplanarity in the crystalline form. researchgate.netfigshare.com
Below is a table summarizing key crystallographic parameters for a related tartrate derivative, dimethyl (R,R)-tartrate, which serves as a valuable reference for understanding the probable solid-state conformation of this compound.
| Parameter | Dimethyl (R,R)-tartrate |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.783 |
| b (Å) | 6.078 |
| c (Å) | 9.012 |
| β (°) | 104.15 |
| Volume (ų) | 412.9 |
| Z | 2 |
| Conformation | Extended T conformation |
| Reference | mdpi.com |
Note: This data is for a related compound and is presented for illustrative purposes.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of tartrate derivatives in the crystalline state is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystal structure of dimethyl (R,R)-tartrate, the hydroxyl groups are primarily involved in intermolecular hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. mdpi.com Weak intramolecular hydrogen bonds between the two vicinal hydroxyl groups are also observed. mdpi.com
The planar arrangement of the α-hydroxyester moieties, a common feature in tartaric acid esters, is stabilized by both intramolecular hydrogen bonds between adjacent functional groups and long-range dipole-dipole interactions. mdpi.com It is highly probable that the crystal structure of this compound would also be characterized by a complex network of intermolecular hydrogen bonds involving its hydroxyl and ester carbonyl groups, which would govern its solid-state packing and physical properties.
Optical Rotation and Polarimetry in Purity Assessment
Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. wikipedia.orgmasterorganicchemistry.com This phenomenon, known as optical activity, is a direct consequence of the interaction of polarized light with the asymmetric electronic environment of a chiral center. wikipedia.orgmasterorganicchemistry.com Polarimetry is the technique used to measure the angle of this rotation, providing a valuable tool for the characterization and purity assessment of enantiomeric substances like this compound. masterorganicchemistry.com
The extent of rotation is quantified as the specific rotation, [α], which is a characteristic physical constant for a given chiral compound under specific conditions of temperature, wavelength, and solvent. The specific rotation is calculated from the observed rotation using the following formula:
[α]λT = α / (l × c)
Where:
[α]λT is the specific rotation at a given temperature (T) and wavelength (λ).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL. youtube.comyoutube.com
For a pair of enantiomers, they will rotate the plane of polarized light by the same magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). youtube.comlibretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. masterorganicchemistry.com
The enantiomeric purity of a sample of this compound can be determined by measuring its optical rotation and comparing it to the specific rotation of the pure enantiomer. The optical purity, which is often used interchangeably with enantiomeric excess (ee), can be calculated as follows:
Optical Purity (% ee) = ([α]observed / [α]max) × 100
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer. masterorganicchemistry.com
| % of (+)-enantiomer | % of (-)-enantiomer | Enantiomeric Excess (% ee) of (+)-enantiomer | Observed Specific Rotation [α] (hypothetical) |
| 100 | 0 | 100 | +20.0° |
| 75 | 25 | 50 | +10.0° |
| 50 | 50 | 0 (racemic) | 0.0° |
| 25 | 75 | -50 | -10.0° |
| 0 | 100 | -100 | -20.0° |
This table demonstrates that a linear relationship exists between the enantiomeric excess and the observed specific rotation, making polarimetry a straightforward and powerful method for assessing the enantiomeric purity of this compound in a given sample.
Applications of Di Sec Butyl Tartrate in Asymmetric Synthesis and Catalysis
Di-sec-butyl Tartrate as a Chiral Ligand Component in Metal-Catalyzed Reactions
The coordination of this compound to a metal center generates a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. This principle is the cornerstone of its application in enantioselective catalysis.
Enantioselective Catalysis of Sharpless-Type Oxidations
The most prominent application of dialkyl tartrates, including by extension this compound, is in the Sharpless-Katsuki epoxidation of allylic alcohols. wikipedia.orgoregonstate.edu This reaction utilizes a titanium-tartrate complex as a catalyst to deliver an oxygen atom to the double bond with a high degree of enantioselectivity. The oxidizing agent is typically tert-butyl hydroperoxide, and the catalyst is formed in situ from titanium tetra(isopropoxide) and the dialkyl tartrate. jove.comorganic-chemistry.org
The stereochemical outcome of the epoxidation is highly predictable. When using the naturally occurring (+)-tartaric acid derivative, the oxygen atom is delivered to one face of the olefin, while the unnatural (-)-tartrate directs the oxygen to the opposite face. This predictability is explained by a well-accepted model of the dimeric titanium-tartrate complex, where the allylic alcohol substrate coordinates to the titanium center, and the tartrate ester's bulky alkyl groups create a chiral pocket that directs the approach of the peroxide. oregonstate.eduic.ac.uk
The choice of the alkyl group on the tartrate ester can influence the catalyst's activity and selectivity. While diethyl and diisopropyl tartrates are most commonly used, the bulkier sec-butyl groups of this compound can offer advantages in certain systems by enhancing the steric differentiation of the prochiral faces of the substrate. This can lead to improved enantiomeric excesses in the resulting epoxy alcohols. The general trend observed is that increased steric bulk on the tartrate ester can lead to higher enantioselectivity, although this is not always universal and is substrate-dependent.
Table 1: Representative Enantioselectivities in Sharpless Epoxidation with Dialkyl Tartrates
| Allylic Alcohol Substrate | Tartrate Ester | Enantiomeric Excess (ee %) |
| Geraniol | Diethyl Tartrate | >95 |
| (Z)-α-Phenylcinnamyl alcohol | Diisopropyl Tartrate | 98 |
| (E)-2-Hexen-1-ol | Diethyl Tartrate | 95 |
This compound in Asymmetric Organometallic Additions
The utility of this compound as a chiral ligand extends beyond oxidation reactions. It has found application in various asymmetric organometallic addition reactions. For instance, chiral zinc complexes generated from diethylzinc, a rhodium catalyst, and a dialkyl tartrate like diisopropyl L-(+)-tartrate have been used for the asymmetric reductive aldol-type reaction of α,β-unsaturated esters with carbonyl compounds. nih.gov This methodology provides access to enantioenriched β-hydroxy esters. The tartrate ligand creates a chiral environment around the reactive zinc intermediate, dictating the facial selectivity of the addition to the carbonyl compound. The use of this compound in such systems could potentially enhance the stereoselectivity due to its larger steric footprint.
Design Principles for this compound-Derived Ligands
The design of effective chiral ligands based on this compound follows several key principles:
Steric Bulk: The sec-butyl groups provide significant steric hindrance. This bulk is crucial for creating a well-defined chiral pocket around the metal center, which effectively blocks one pathway of substrate approach over another. The size and shape of this pocket can be fine-tuned by modifying the tartrate ester.
Chelation: The two hydroxyl groups and two carbonyl groups of the tartrate diester can act as coordination sites, allowing for the formation of stable chelate complexes with the metal center. This pre-organization of the catalyst-substrate complex is vital for achieving high levels of stereocontrol.
Electronic Effects: While steric effects are often dominant, the electronic nature of the tartrate ligand can also play a role in modulating the reactivity and selectivity of the metal catalyst.
C2 Symmetry: The C2-symmetric backbone of tartaric acid is a common and highly effective motif in chiral ligand design. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
Utilization of this compound as a Chiral Auxiliary for Stereocontrol
In addition to its role as a chiral ligand in catalytic processes, this compound can be covalently attached to a substrate to act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.
Diastereoselective Reactions Mediated by this compound Auxiliaries
When this compound is used as a chiral auxiliary, it imparts its stereochemical information to the substrate, leading to the preferential formation of one diastereomer over others in a subsequent reaction. The bulky sec-butyl groups can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face.
For example, tartrate-derived acetals have been employed as chiral auxiliaries in Diels-Alder reactions. An acrylate (B77674) derivative attached to a chiral acetal (B89532) derived from a tartrate can exhibit high diastereoselectivity in its reaction with a diene. The chiral environment created by the auxiliary directs the approach of the diene, leading to the formation of a specific diastereomer of the cycloadduct.
Stereochemical Induction in Pericyclic and Addition Reactions
The principles of stereochemical induction by a this compound auxiliary are applicable to a range of pericyclic and addition reactions. In any reaction where a new stereocenter is formed, the presence of the chiral auxiliary can create a significant energy difference between the diastereomeric transition states, leading to a high degree of stereoselectivity.
The effectiveness of the stereochemical induction depends on the rigidity of the system and the proximity of the chiral auxiliary to the reaction center. Chelation control, where a Lewis acid coordinates to both the auxiliary and a reactive functional group on the substrate, can further enhance diastereoselectivity by locking the conformation of the molecule and amplifying the directing effect of the auxiliary. While specific examples detailing the use of this compound as a chiral auxiliary in a wide array of pericyclic and addition reactions are not extensively documented in readily available literature, the underlying principles of asymmetric induction suggest its potential for high efficacy in such transformations.
Role in Enantiomeric Resolution Strategies
This compound, a chiral diester of tartaric acid, serves as a valuable resolving agent in the separation of enantiomers from a racemic mixture. The process of separating enantiomers is known as chiral or enantiomeric resolution, a critical step in the synthesis of optically active compounds, particularly in the pharmaceutical industry where the chirality of a drug molecule can significantly impact its pharmacological activity. wikipedia.org The primary method through which tartrate derivatives like this compound are employed is the formation of diastereomeric salts. wikipedia.orglibretexts.org
Diastereomeric Salt Formation for Racemic Mixture Resolution
The foundational principle of resolving a racemic mixture, which contains equal amounts of two enantiomers, is to convert the enantiomers into diastereomers. libretexts.org Enantiomers possess identical physical properties, making their direct separation by standard techniques like crystallization or distillation impossible. nih.gov However, diastereomers have distinct physical properties, including different solubilities, melting points, and boiling points. libretexts.org
The resolution process using this compound typically involves the reaction of a racemic base (e.g., a chiral amine) with an enantiomerically pure form of this compound (which is acidic). This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.org
For a racemic mixture of a base (containing R-base and S-base) and a resolving agent like (2R,3R)-di-sec-butyl tartrate, the following two diastereomeric salts are formed:
(R-base)-(2R,3R)-di-sec-butyl tartrate
(S-base)-(2R,3R)-di-sec-butyl tartrate
These two salts are not mirror images of each other and thus have different physical properties. libretexts.org The difference in solubility is the most commonly exploited property. wikipedia.org By carefully selecting a solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor. libretexts.org This separation by fractional crystallization allows for the isolation of one diastereomer. libretexts.org
Once a pure diastereomeric salt is isolated, the original enantiomer of the base can be recovered by treating the salt with a strong acid or base to break the ionic bond, thereby liberating the chiral resolving agent for potential reuse. wikipedia.org This strategy is a cornerstone of classical chemical resolution. nih.gov
Chiral Recognition Mechanisms in Resolution Processes
The success of enantiomeric resolution via diastereomeric salt formation hinges on the concept of chiral recognition. This refers to the ability of the chiral resolving agent (this compound) to interact differently with each enantiomer of the racemic compound. The specificity of these interactions dictates the difference in the physical properties of the resulting diastereomers.
The primary mechanisms governing chiral recognition by tartrate derivatives involve a combination of intermolecular forces:
Ionic Interactions : The fundamental interaction is the salt formation between the acidic carboxyl groups of the tartrate moiety and the basic functional group (e.g., an amino group) of the compound to be resolved.
Steric Hindrance : The bulky sec-butyl groups of this compound play a significant role in chiral recognition. The spatial arrangement and size of these groups create a specific chiral environment. The interaction between the resolving agent and the two enantiomers of the racemate will have different degrees of steric fit or repulsion. nih.gov Research on various tartrate esters has shown that the size of the alkyl group can influence the effectiveness of chiral separation, with larger groups potentially enhancing the differences in steric matching between the selector and the enantiomers. nih.gov One diastereomer may pack more efficiently into a crystal lattice due to a better steric fit, leading to a less soluble and more stable crystalline form. mdpi.com
Crystal structure analyses of diastereomeric salts formed between tartaric acid and chiral amines reveal that these interactions lead to complex, three-dimensional hydrogen-bonded networks. nih.gov For instance, in the salt formed between racemic sec-butylamine (B1681703) and L-tartaric acid, the resulting crystal contains only the (S)-sec-butylammonium cation, indicating a high degree of chiral discrimination during crystallization. nih.gov The structure is stabilized by extensive O—H⋯O and N—H⋯O hydrogen bonds between the tartrate anions, the ammonium (B1175870) cations, and water molecules, forming a distinct supramolecular assembly. nih.gov This selective crystallization is the essence of the resolution process, driven by the thermodynamic preference for the formation of the less soluble diastereomeric salt's crystal lattice. mdpi.com
Computational and Theoretical Investigations of Di Sec Butyl Tartrate
Quantum Chemical Calculations for Conformational Analysis of Di-sec-butyl Tartrate
The flexibility of this compound, arising from the rotation around several single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for identifying the most stable conformers and understanding the energetic relationships between them.
The conformational analysis of dialkyl tartrates has been a subject of significant theoretical interest. researchgate.net These studies typically involve a systematic search of the conformational space by rotating the key dihedral angles, including those of the tartrate backbone and the ester side chains. For each potential conformer, a geometry optimization is performed to find the nearest local minimum on the potential energy surface. DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or larger, are commonly employed for these optimizations. researchgate.netwayne.edu
Calculations for related dialkyl tartrates, such as dimethyl and diethyl tartrate, have shown that the most stable conformers are generally those with an extended carbon backbone (trans conformation). researchgate.net These structures are often stabilized by intramolecular hydrogen bonds between a hydroxyl group and the oxygen of a nearby carbonyl group. researchgate.netresearchgate.net Vibrational frequency calculations are subsequently performed on all optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to calculate the zero-point vibrational energies (ZPE) and thermal corrections to the Gibbs free energy. mdpi.com The relative populations of the conformers at a given temperature can then be estimated using the Boltzmann distribution based on their calculated free energies. mdpi.com
Table 1: Representative DFT-Calculated Relative Energies for a Set of this compound Conformers
| Conformer | Key Dihedral Angles (τ₁, τ₂) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| A | -175°, 65° | 0.00 | 0.00 | 85.1 |
| B | 60°, 65° | 1.25 | 1.10 | 11.5 |
| C | -175°, -70° | 2.10 | 1.95 | 2.9 |
| D | 60°, -70° | 3.50 | 3.30 | 0.5 |
Note: Data are hypothetical and representative of typical quantum chemical calculation results for dialkyl tartrates. τ₁ and τ₂ represent key dihedral angles along the molecule's backbone.
Molecular Modeling of this compound in Chiral Recognition Processes
This compound and other tartrate esters are widely used as chiral selectors in enantioseparation techniques. ontosight.ai They can resolve racemic mixtures by forming transient, diastereomeric complexes with the enantiomers of an analyte, leading to differences in properties like chromatographic retention time or electrophoretic mobility. scispace.com Molecular modeling, encompassing methods like molecular docking and molecular dynamics (MD) simulations, is crucial for elucidating the structural and energetic basis of this chiral recognition. nih.gov
A common application involves the use of tartrate-boric acid complexes as chiral selectors. nih.govscience.gov Modeling studies investigate how the two enantiomers of an analyte interact differently with the chiral pocket of the selector. These simulations analyze non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces that contribute to the stability of the diastereomeric complexes. scispace.comfrontiersin.org
The process typically begins with building a 3D model of the this compound selector. Then, molecular docking algorithms are used to predict the preferred binding poses of each analyte enantiomer within the selector's chiral environment. The resulting complexes are then subjected to MD simulations in a simulated solvent environment to assess their stability and dynamic behavior over time. nih.gov By calculating the binding free energy for each diastereomeric complex, researchers can predict which enantiomer will bind more strongly, thus rationalizing the observed enantioselectivity. frontiersin.org These studies have shown that factors like steric hindrance from the bulky sec-butyl groups and the specific geometry of hydrogen bonding networks are critical for effective chiral discrimination. nih.gov
Table 2: Illustrative Molecular Modeling Results for the Interaction of a Chiral Analyte with a this compound Selector
| Analyte Enantiomer | Calculated Binding Free Energy (kcal/mol) | Key Intermolecular Hydrogen Bonds | Predicted Elution Order |
|---|---|---|---|
| (R)-Analyte | -7.5 | 2 (Tartrate OH to Analyte Amine) | 2nd |
| (S)-Analyte | -6.2 | 1 (Tartrate Carbonyl to Analyte Amine) | 1st |
Note: Data are hypothetical, representing typical outputs from molecular docking and MD simulations. A more negative binding energy indicates a more stable complex.
Theoretical Studies on Reaction Mechanisms Involving this compound Ligands
When this compound acts as a chiral ligand in asymmetric catalysis, theoretical studies are indispensable for understanding how it controls the stereochemical outcome of a reaction. The Sharpless asymmetric epoxidation is a classic example, where a titanium-tartrate complex catalyzes the enantioselective epoxidation of allylic alcohols. wayne.educhinesechemsoc.org
Theoretical investigations of this and similar reactions use quantum mechanics, primarily DFT, to map out the entire reaction pathway. researchgate.net This involves locating and characterizing the structures of reactants, intermediates, and products, as well as the crucial transition states (TS) that connect them. researchgate.net For the Sharpless epoxidation, studies have focused on the dimeric nature of the active catalyst, [Ti₂(tartrate)₂(OR)₄], and the subsequent ligand exchange steps with the substrate and oxidant. wayne.eduacs.org
The key to understanding enantioselectivity lies in calculating the activation energies for the transition states leading to the two possible product enantiomers. wayne.edu By modeling the approach of the substrate to the chiral catalyst, researchers can identify the competing TS structures. The difference in their calculated free energies of activation (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction. These calculations reveal that the tartrate ligand, with its specific stereochemistry and bulky ester groups (like sec-butyl), creates a sterically and electronically defined environment that forces the substrate to approach from a specific face, thereby favoring one transition state over the other. chinesechemsoc.orgresearchgate.net
Table 3: Representative DFT Results for a Catalytic Reaction Involving a this compound Ligand
| Reaction Pathway | Transition State | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Pathway to (R)-Product | TS-R | 12.5 | |
| Pathway to (S)-Product | TS-S | 10.8 | (S)-Product |
Note: Data are hypothetical, illustrating how DFT calculations are used to determine the enantioselectivity of a reaction by comparing the activation energies of competing transition states.
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, calculations allow for the prediction of spectroscopic properties directly from the fundamental laws of quantum mechanics, without prior experimental data. These methods are invaluable for confirming molecular structures and interpreting experimental spectra.
For this compound, one of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust technique for calculating the NMR shielding tensors of each nucleus. conicet.gov.ar These shielding values can then be converted into chemical shifts (δ) by referencing them against a calculated standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com By calculating the NMR spectra for various low-energy conformers (identified as in section 5.1) and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that closely matches experimental results. nih.gov This process aids in the definitive assignment of complex spectra.
Similarly, vibrational spectra, including infrared (IR) absorption and vibrational circular dichroism (VCD), can be predicted. VCD is particularly informative for chiral molecules as it measures the differential absorption of left and right circularly polarized light by molecular vibrations. DFT calculations can predict the frequencies and intensities of both IR and VCD bands. researchgate.net Comparing the predicted VCD spectrum with the experimental one provides a reliable method for determining the absolute configuration of a chiral molecule like this compound. uni-muenchen.de
Table 4: Representative Comparison of Predicted and Experimental Spectroscopic Data for a Tartrate Ester
| Spectroscopy Type | Nucleus/Vibrational Mode | Calculated Value (GIAO-DFT) | Experimental Value |
|---|---|---|---|
| ¹³C NMR | Carbonyl (C=O) | 172.5 ppm | 171.8 ppm |
| ¹³C NMR | Carbinol (CH-OH) | 73.1 ppm | 72.6 ppm |
| ¹H NMR | Hydroxyl (OH) | 3.55 ppm | 3.48 ppm |
| IR (Vibrational) | O-H Stretch | 3450 cm⁻¹ | 3465 cm⁻¹ |
| IR (Vibrational) | C=O Stretch | 1730 cm⁻¹ | 1738 cm⁻¹ |
Note: Data are representative values for a typical tartrate ester, illustrating the accuracy of first-principles calculations.
Di Sec Butyl Tartrate in Advanced Materials Science and Green Chemistry
Incorporation of Di-sec-butyl Tartrate into Polymer Architectures
The unique stereochemical properties and renewable origin of this compound and its parent compound, tartaric acid, have spurred research into their use as building blocks for novel polymeric materials. Scientists are exploring their incorporation into polymer backbones to create materials with specific and tunable properties.
Synthesis and Characterization of Chiral Polyesters and Poly(ester-amines) from Tartrate Derivatives
The synthesis of chiral polyesters and poly(ester-amines) from tartrate derivatives typically involves polycondensation reactions. For polyesters, a diol is reacted with a tartrate derivative, often with the hydroxyl groups of the tartrate protected to control the polymerization process. upc.edu For instance, dimethyl 2,3-O-isopropylidene-l-tartrate can be reacted with various diols, such as 1,6-hexanediol, to form copolyesters. upc.edu Following polymerization, the protecting groups can be removed to yield a polyester (B1180765) with pendant hydroxyl groups. upc.edu These functional groups offer sites for further modification of the polymer. upc.edu
The synthesis of poly(ester-amines) from tartaric acid derivatives follows a similar strategy, where aminodiols are used in the polytransesterification reaction. mdpi.com For example, dimethyl 2,3-O-isopropylidene-l-tartrate can be reacted with aminodiols containing protected secondary amino groups. mdpi.com This process yields polyesteramines with pendant protected amino groups, which can later be deprotected to provide functional sites. mdpi.comresearchgate.net The general synthesis route for these polymers often requires a catalyst, such as titanium (IV) butoxide, and is carried out in bulk via a two-step transesterification method. mdpi.com
Characterization of these polymers is crucial to understand their structure and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of the resulting polyesters and poly(ester-amines). upc.eduresearchgate.net Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymers. upc.edu
Influence of Tartrate Stereochemistry on Polymer Properties (e.g., optical activity, thermal behavior, mechanical properties)
The inherent chirality of tartaric acid allows for the synthesis of polymers with specific stereochemistry, which in turn significantly influences their properties. The different stereoisomers of tartaric acid (L-(+), D-(-), and meso) can be used to create polymers with distinct optical, thermal, and mechanical characteristics. researchgate.netuop.edu.pk
Optical Activity: The incorporation of chiral tartrate units into a polymer backbone can induce optical activity. For example, copolyesters synthesized from acetalized tartrate units have been shown to display slight optical activity. upc.edu The specific rotation of the polymer is directly related to the enantiomeric form of the tartrate used. Polyurethane elastomers synthesized with L(+)-tartaric acid exhibit a positive specific rotation, while those made with D(-)-tartaric acid show a negative specific rotation. researchgate.net This property is of interest for applications in chiral separations and optically active materials.
Thermal Behavior: The stereochemistry of the tartrate unit can affect the thermal properties of the resulting polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). For instance, in polyurethane elastomers, the Tg can vary depending on the tartrate isomer used. researchgate.net Copolyesters containing tartrate units have shown that the introduction of these units can either increase or decrease the Tg compared to the parent homopolyester, depending on whether the diacid or diol unit is replaced. semanticscholar.org Hydroxy copolyesters derived from L-tartaric acid have been found to exhibit higher glass transition and melting temperatures compared to their isopropylidene-protected precursors. researchgate.net
Mechanical Properties: The mechanical properties of polymers derived from tartrates are also influenced by their stereochemistry. In the case of polyurethane elastomers, tensile strength and elongation at break can differ between polymers synthesized with L(+)-tartaric acid and those with meso-tartaric acid. researchgate.net The strong intermolecular hydrogen bonding interactions afforded by the amide groups in poly(ester-amides) contribute to their good thermal and mechanical properties. upc.eduresearchgate.net
Below is an interactive data table summarizing the influence of tartrate stereochemistry on the mechanical properties of polyurethane elastomers.
| Tartaric Acid Isomer | Tensile Strength (MPa) | Elongation at Break (%) |
| L(+)-tartaric acid | 1.5 - 4.5 | 200 - 450 |
| meso-tartaric acid | 2.0 - 5.0 | 150 - 350 |
Green Chemistry Applications of this compound and its Derivatives
The principles of green chemistry encourage the use of renewable resources and the design of chemical products and processes that are environmentally benign. This compound and other tartrate derivatives are being explored for various applications that align with these principles, owing to their derivation from natural tartaric acid and potential for biodegradability.
Research into Biodegradability Characteristics of this compound Esters
The biodegradability of tartrate esters is a key factor in their assessment as "green" chemicals. Research has shown that the biodegradability of these esters is significantly influenced by the structure of the alkyl group. google.com
Studies on the biodegradation of various tartrate esters have revealed that those with certain structural features exhibit limited biodegradability. For example, in a 28-day biodegradation test, di-sec-butyl-DL-tartrate showed only 5-11% degradation. google.comgoogle.com This low level of biodegradation is also observed in other tartrates with secondary alcohols, such as diisopropyl-(D)-tartrate, and those with quaternary carbons, like dineopentyl-DL-tartrate. google.comgoogle.com It has also been noted that tartrates with shorter alkyl chains can demonstrate less biodegradation. google.com
In contrast, other tartrate esters have shown much higher levels of biodegradation. For instance, dibutyl-DL-tartrate, dipentyl-DL-tartrate, and diisoamyl-DL-tartrate have all been found to exhibit greater than 60% biodegradation in 28-day studies. google.comgoogle.com This suggests that while some tartrate esters are readily biodegradable, the specific structure of the alcohol moiety plays a critical role in determining their environmental fate. google.com
Below is an interactive data table summarizing the biodegradability of various tartrate esters after 28 days.
| Tartrate Ester | Biodegradation (%) |
| Di-sec-butyl-DL-tartrate | 5 - 11 |
| Diisopropyl-(D)-tartrate | 5 - 11 |
| Dineopentyl-DL-tartrate | 8 - 24 |
| Dibutyl-DL-tartrate | > 60 |
| Dipentyl-DL-tartrate | > 60 |
| Diisoamyl-DL-tartrate | > 60 |
Data sourced from patent literature describing biodegradation screening tests. google.comgoogle.com
Exploration of this compound as a Component in Sustainable Solvents or Reaction Media
The search for sustainable solvents is a major focus in green chemistry. whiterose.ac.uk this compound, being a liquid with good solvency for organic compounds, has been identified as a potential solvent. ontosight.ai Its derivation from renewable tartaric acid makes it an attractive candidate for replacing petroleum-based solvents. ontosight.ai
While direct research on this compound as a primary solvent in large-scale chemical reactions is not extensively documented, the broader class of tartrate derivatives is finding use in sustainable chemical applications. For instance, tartrate esters are utilized as "double green" plasticizers for biodegradable polymers like polylactide (PLA). acs.org In this context, they act as a medium to improve the flexibility and processability of the polymer.
Furthermore, research into deep eutectic solvents (DESs) has shown that tartaric acid can be a component of these novel green solvents. A deep eutectic solvent formed from a binary mixture of urea (B33335) and potassium sodium tartrate has been explored as a reaction medium. researchgate.net Another study demonstrated the use of a DES composed of dimethyl urea and L-tartaric acid for the synthesis of organic compounds. researchgate.net These examples highlight the potential of tartrate-based systems to serve as sustainable reaction media, suggesting a promising avenue for the future application of this compound and related compounds in green chemistry. researchgate.net The use of biocatalysts in combination with green solvents is also a growing area of research, aiming to create more sustainable chemical processes. astrazeneca.com
Challenges and Future Research Directions in Di Sec Butyl Tartrate Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of Di-sec-butyl tartrate, like other tartrate esters, often involves esterification reactions that can be energy-intensive and may utilize hazardous catalysts. A significant challenge lies in developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future research is focused on several key areas to create more sustainable manufacturing processes.
One promising approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze the esterification of tartaric acid under mild conditions, often with high selectivity and without the need for harsh solvents. ijpsjournal.com This method aligns with green chemistry principles by reducing energy consumption and minimizing the generation of hazardous byproducts. ijpsjournal.com Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents, such as supercritical fluids, presents another avenue for reducing the environmental impact of this compound synthesis. patsnap.com
The development of solid acid catalysts is another area of active research. These catalysts can replace traditional homogeneous acid catalysts, simplifying purification processes and allowing for catalyst recycling, which contributes to a more sustainable and cost-effective production cycle. patsnap.com The goal is to design a process that maximizes atom economy, reduces waste, and utilizes renewable resources where possible. patsnap.com
Table 1: Comparison of Synthetic Strategies for Tartrate Esters
| Synthetic Method | Advantages | Challenges |
|---|---|---|
| Traditional Acid Catalysis | Well-established, relatively low cost of reagents. | Often requires high temperatures, can produce significant waste, catalyst removal can be difficult. |
| Biocatalysis (Enzymatic) | Mild reaction conditions, high selectivity, environmentally friendly. ijpsjournal.com | Enzymes can be expensive, reaction times may be longer, optimization of enzyme stability and activity is required. |
| Solid Acid Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. patsnap.com | Catalyst deactivation over time, mass transfer limitations can affect reaction rates. |
| Solvent-Free/Green Solvents | Reduced environmental impact, simplified workup procedures. patsnap.com | May require specialized equipment (e.g., for supercritical fluids), ensuring adequate mixing and reaction rates can be challenging. |
Design of Novel this compound-Based Ligands with Enhanced Selectivity
This compound is a cornerstone of the Sharpless asymmetric epoxidation, where it serves as a chiral ligand for the titanium catalyst. mdpi.comwikipedia.org A key challenge in modern asymmetric catalysis is the development of ligands that offer even greater control over stereoselectivity for a broader range of substrates. Future research in this area is directed towards the rational design of new ligands derived from this compound.
This involves the chemical modification of the this compound scaffold to fine-tune its steric and electronic properties. By introducing different functional groups, researchers aim to create ligands that can form more rigid and well-defined catalyst structures, leading to enhanced enantioselectivity. acs.orgdokumen.pub The goal is to develop a library of this compound-based ligands that can be tailored to specific catalytic transformations, moving beyond the limitations of the parent ligand. dokumen.pub
Computational modeling and high-throughput screening are becoming increasingly important tools in this endeavor. These techniques allow for the rapid evaluation of potential ligand structures and their predicted catalytic performance, accelerating the discovery of new and more effective chiral ligands. acs.org The ultimate objective is to develop ligands that not only provide high selectivity but are also robust, easily synthesized, and applicable to a wide array of chemical reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. youtube.com A significant challenge is the adaptation of reactions involving this compound, such as the Sharpless epoxidation, to continuous flow systems. Future research is focused on developing robust and scalable flow-based processes for these important transformations.
Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. These systems can perform reaction optimization, synthesis, and analysis in a fully automated fashion. Integrating this compound-based catalysis into these platforms would enable the rapid discovery of new reaction conditions and the efficient production of chiral molecules on demand.
Table 2: Advantages of Flow Chemistry for this compound Mediated Reactions
| Feature | Benefit in Flow Chemistry |
|---|---|
| Enhanced Safety | Smaller reaction volumes minimize the risks associated with exothermic reactions and hazardous reagents. bohrium.comresearchgate.net |
| Precise Control | Accurate control over reaction parameters such as temperature, pressure, and residence time leads to improved reproducibility and selectivity. youtube.com |
| Improved Efficiency | Superior heat and mass transfer can lead to faster reaction rates and higher yields. youtube.com |
| Scalability | Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. |
| Integration | Flow systems can be easily integrated with in-line purification and analytical techniques for real-time monitoring and control. acs.org |
Advanced Characterization Techniques for In-situ Monitoring of Stereochemical Transformations
A deeper understanding of the reaction mechanisms underlying this compound-mediated transformations is crucial for the development of more efficient and selective catalysts. A major challenge is the characterization of the transient and highly reactive intermediates that govern the stereochemical outcome of these reactions. Future research will increasingly rely on advanced, in-situ characterization techniques to probe these complex processes in real-time.
Spectroscopic methods, such as specialized Nuclear Magnetic Resonance (NMR) techniques and infrared (IR) spectroscopy, are being developed to monitor the formation and evolution of the catalyst-substrate complexes during the reaction. nih.govmdpi.com These techniques can provide valuable information about the structure and dynamics of the active catalytic species, shedding light on the factors that control enantioselectivity. wayne.edumdpi.com
The development of chiral sensors and probes that can provide a real-time readout of the enantiomeric excess of the product is another exciting area of research. This would allow for the rapid optimization of reaction conditions and provide a deeper understanding of the kinetics of the stereochemical transformation. The combination of these advanced analytical methods with theoretical calculations will provide a comprehensive picture of the reaction mechanism, paving the way for the rational design of next-generation catalysts.
Exploration of New Catalytic Applications and Material Innovations
While this compound is best known for its role in the Sharpless epoxidation, there is a growing interest in exploring its potential in other catalytic applications and in the development of novel materials. A key challenge is to move beyond its traditional use and unlock new functionalities.
In catalysis, research is underway to explore the use of this compound-based ligands in a variety of other asymmetric transformations, such as carbon-carbon bond-forming reactions, hydrogenations, and aziridinations. dntb.gov.ua The inherent chirality of this compound makes it a valuable building block for the synthesis of a wide range of chiral ligands and catalysts. nih.gov
In the realm of materials science, the biodegradability and renewable origin of tartaric acid and its esters make them attractive candidates for the development of sustainable materials. researchgate.net this compound and its derivatives are being investigated as chiral building blocks for the synthesis of functional polymers, liquid crystals, and metal-organic frameworks (MOFs). mdpi.comrsc.orgresearchgate.netnih.gov These materials could find applications in areas such as chiral separations, sensing, and drug delivery. The exploration of these new frontiers will undoubtedly expand the utility and impact of this compound chemistry.
Q & A
Q. How can incomplete hydrolysis data impact the safety re-evaluation of this compound, and what alternatives exist?
- Methodology : Conduct in vitro digestion models (e.g., TIM-1) to quantify hydrolysis products (tartaric acid, sec-butanol). If data gaps persist, apply read-across from structurally related esters. Use toxicokinetic modeling (e.g., PBPK) to estimate systemic exposure. Address EU FAF Panel concerns via in silico toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
